![molecular formula C16H14N2O3S B2825293 Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 546090-58-8](/img/structure/B2825293.png)

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

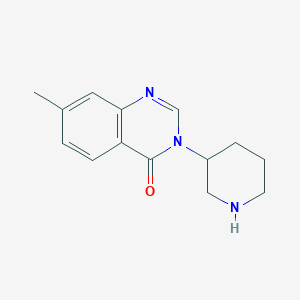

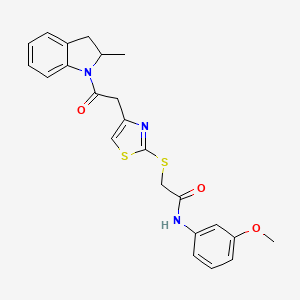

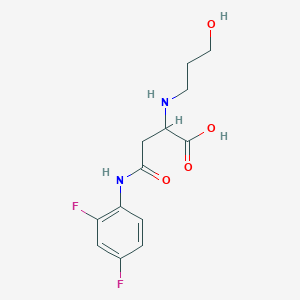

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 . It is used in proteomics research .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is 1S/C14H17N2O3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h20H,2-7H2,1H3,(H,16,17) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Reactions

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate, as a specific compound, may not be extensively discussed in literature; however, research on closely related thiophene derivatives provides insight into the synthetic applications and methodologies of similar compounds. The one-pot Gewald synthesis is a notable example, where 2-aminothiophene-3-carboxylates bearing various aryl groups at the 4-position are synthesized from aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, highlighting a method for producing thiophene derivatives with potential relevance to the synthesis of ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate (Tormyshev et al., 2006).

Fluorescence Properties

Research into thiophene derivatives has also touched on their fluorescence properties. For instance, a study on Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound obtained from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, explores the novel fluorescence properties of these compounds, providing a foundation for understanding the optical applications of thiophene-based compounds (Guo Pusheng, 2009).

Antimicrobial Evaluation

The antimicrobial applications of thiophene derivatives are significant. A key study utilizing the Gewald reaction synthesized various thiophene compounds, including an intermediate structurally similar to ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate. These compounds exhibited promising antimicrobial activities, suggesting potential medicinal chemistry applications for thiophene derivatives (Abu‐Hashem et al., 2011).

Dyeing Polyester Fibres

Thiophene derivatives have been synthesized for use as disperse dyes on polyester fibers. The study of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives illustrates the versatility of thiophene compounds in producing dyes with excellent fastness properties, albeit with noted photostability issues. This application demonstrates the broad utility of thiophene derivatives in material sciences (Iyun et al., 2015).

Wirkmechanismus

Target of Action

It is known that cyanoacetyl derivatives are often used in organic synthesis, particularly in the synthesis of ketones and aldehydes .

Mode of Action

Cyanoacetyl derivatives are known to be versatile reactants in organic synthesis .

Biochemical Pathways

Cyanoacetyl derivatives are known to be involved in a variety of reactions, including condensation and substitution reactions .

Eigenschaften

IUPAC Name |

ethyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWJGZHMMUCEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

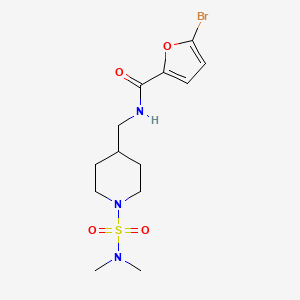

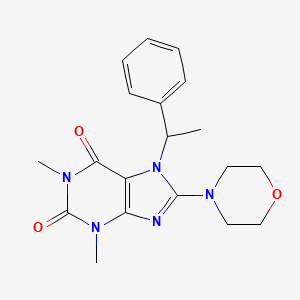

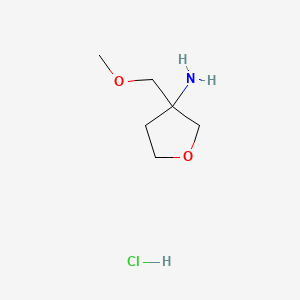

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)

![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)